molecular formula C33H37BrNO2P B8069679 MitoPBN

MitoPBN

Cat. No.: B8069679
M. Wt: 590.5 g/mol
InChI Key: JZMWLDMVLIVXEF-KWYZZNRTSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

MitoPBN, also known as 4-[4-[[(1,1-Dimethylethyl)-oxidoimino]methyl]phenoxy]butyl]triphenylphosphonium bromide, is a mitochondria-targeted antioxidant. It accumulates in the mitochondria following the generation of a mitochondrial membrane potential by succinate. This compound is particularly effective in inhibiting the activation of mitochondrial uncoupling proteins and trapping hydroxyl and carbon-centered radicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MitoPBN involves the conjugation of a spin trap derived from α-phenyl-N-tert-butylnitrone with a lipophilic triphenylphosphonium cation. This process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized by spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

MitoPBN undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include stabilized radicals and inhibited lipid peroxidation products .

Scientific Research Applications

MitoPBN has a wide range of scientific research applications:

Mechanism of Action

MitoPBN exerts its effects by targeting mitochondria and trapping reactive oxygen species. It inhibits the activation of mitochondrial uncoupling proteins by superoxide and traps hydroxyl and carbon-centered radicals. This prevents lipid peroxidation and oxidative damage within the mitochondria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MitoPBN is unique in its specific reactivity with carbon-centered radicals and its ability to inhibit mitochondrial uncoupling proteins without reacting with superoxide. This makes it particularly effective in preventing oxidative damage and lipid peroxidation .

Biological Activity

MitoPBN (Mitochondrial-Targeted Phenyl-N-tert-butylnitrone) is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of mitochondrial dysfunction and oxidative stress. This article explores the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications for various health conditions.

Overview of this compound

This compound is a mitochondria-targeted antioxidant that functions primarily as a free radical scavenger. It is designed to accumulate within the mitochondria, where it can effectively neutralize reactive oxygen species (ROS) that contribute to cellular damage and mitochondrial dysfunction. This compound is particularly relevant in the study of metabolic disorders, neurodegenerative diseases, and other conditions characterized by oxidative stress.

This compound operates through several key mechanisms:

  • Scavenging Reactive Oxygen Species : this compound effectively scavenges superoxide and hydrogen peroxide generated during mitochondrial respiration, thereby reducing oxidative stress within the mitochondria .
  • Enhancing Mitochondrial Function : Studies have shown that this compound improves mitochondrial respiratory function by increasing the state 3 respiratory rate and respiratory control ratio (RCR). This leads to enhanced ATP synthesis and improved energy metabolism .
  • Regulating Metabolic Pathways : By alleviating ROS-induced mitochondrial dysfunction, this compound promotes glycolysis and the tricarboxylic acid (TCA) cycle, which are critical for glucose metabolism. This has significant implications for managing conditions like type 2 diabetes .

Case Studies and Experimental Data

Several studies have investigated the effects of this compound in different experimental models:

  • Diabetes Mellitus : In diabetic animal models, administration of liver-targeted Nano-MitoPBN resulted in normalized glucose metabolism. The compound was shown to decrease peripheral blood glucose levels and improve glucose tolerance by enhancing mitochondrial function in hepatocytes .
  • Neurodegenerative Diseases : Research indicates that this compound may protect against neurodegeneration by mitigating oxidative damage in neuronal cells. Its antioxidant properties help preserve mitochondrial integrity, which is crucial for neuronal survival under stress conditions .
  • Cardiovascular Health : this compound has been studied for its potential benefits in cardiovascular diseases linked to mitochondrial dysfunction. By reducing oxidative stress, it may improve cardiac function and prevent further damage to heart tissues .

Data Table: Summary of Key Findings

Study FocusModel UsedKey FindingsReference
Diabetes MellitusDiabetic ratsImproved glucose metabolism; reduced blood glucose levels
NeuroprotectionNeuronal cellsMitigated oxidative damage; preserved mitochondrial function
Cardiovascular HealthCardiac tissuesReduced oxidative stress; improved cardiac function

Implications for Future Research

The promising results from studies involving this compound suggest several avenues for future research:

  • Clinical Trials : There is a need for clinical trials to evaluate the safety and efficacy of this compound in humans, particularly for conditions like diabetes and neurodegenerative diseases.
  • Mechanistic Studies : Further investigation into the precise molecular mechanisms by which this compound exerts its effects will enhance understanding of its role in mitochondrial biology.
  • Combination Therapies : Exploring the potential of this compound in combination with other therapeutic agents could lead to synergistic effects that enhance treatment outcomes for various diseases.

Properties

IUPAC Name

N-tert-butyl-1-[4-(4-triphenylphosphaniumylbutoxy)phenyl]methanimine oxide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H37NO2P.BrH/c1-33(2,3)34(35)27-28-21-23-29(24-22-28)36-25-13-14-26-37(30-15-7-4-8-16-30,31-17-9-5-10-18-31)32-19-11-6-12-20-32;/h4-12,15-24,27H,13-14,25-26H2,1-3H3;1H/q+1;/p-1/b34-27-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMWLDMVLIVXEF-KWYZZNRTSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[N+](=CC1=CC=C(C=C1)OCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[O-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/[N+](=C/C1=CC=C(C=C1)OCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/[O-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H37BrNO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.